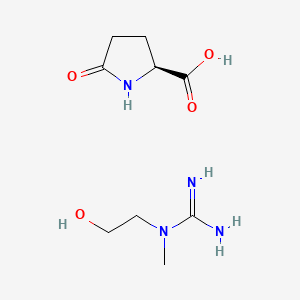
Einecs 258-115-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylisothiazol-3(2H)-one can be synthesized through the cyclization of 3-methyl-4-isothiazolin-3-one. The reaction typically involves the use of sulfur and a base, such as sodium hydroxide, under controlled temperature conditions. The cyclization process results in the formation of the isothiazolone ring, which is a key structural feature of the compound.
Industrial Production Methods
Industrial production of 2-Methylisothiazol-3(2H)-one often involves large-scale chemical reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methylisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it valuable in studying microbial inhibition and resistance.
Medicine: It is explored for its potential use in developing new antimicrobial agents.
Industry: It is widely used as a preservative in products such as paints, adhesives, and personal care items to prevent microbial growth.
Mecanismo De Acción
The antimicrobial action of 2-Methylisothiazol-3(2H)-one involves a two-step mechanism:
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisothiazolin-3-one: Another isothiazolone compound with similar antimicrobial properties.
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its use in combination with 2-Methylisothiazol-3(2H)-one in biocidal formulations.
Uniqueness
2-Methylisothiazol-3(2H)-one is unique due to its specific structural features that confer high antimicrobial efficacy with relatively low toxicity to humans. Its versatility in various applications, from industrial preservatives to potential medical uses, sets it apart from other similar compounds.
Propiedades
Número CAS |
52704-31-1 |
|---|---|
Fórmula molecular |
C9H18N4O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-1-methylguanidine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C4H11N3O/c7-4-2-1-3(6-4)5(8)9;1-7(2-3-8)4(5)6/h3H,1-2H2,(H,6,7)(H,8,9);8H,2-3H2,1H3,(H3,5,6)/t3-;/m0./s1 |
Clave InChI |
PNPHWDMUGQABKL-DFWYDOINSA-N |
SMILES isomérico |
CN(CCO)C(=N)N.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
CN(CCO)C(=N)N.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)










